molecular formula C8H5F11O3 B13740866 4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid CAS No. 28793-36-4

4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid

Cat. No.: B13740866
CAS No.: 28793-36-4
M. Wt: 358.11 g/mol
InChI Key: JWVXDTVHAVXNHK-UHFFFAOYSA-N
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Description

4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the use of fluorinated alcohols and acids in the presence of catalysts such as trifluoromethanesulfonic acid. The reaction is carried out at low temperatures to ensure the stability of the fluorinated intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance yield and purity. Safety measures are critical due to the reactivity of fluorinated compounds and the potential release of toxic byproducts.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its use in imaging agents due to its fluorine content, which enhances contrast in imaging techniques.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, influencing pathways such as enzyme inhibition or receptor binding. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid
  • 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether
  • 2’,3’,5’,6’-Tetrafluoro-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid

Uniqueness

4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in applications requiring high thermal and chemical stability.

Properties

CAS No.

28793-36-4

Molecular Formula

C8H5F11O3

Molecular Weight

358.11 g/mol

IUPAC Name

4,4,5,5-tetrafluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)pentanoic acid

InChI

InChI=1S/C8H5F11O3/c9-4(10,2-1-3(20)21)8(18,19)22-5(11,6(12,13)14)7(15,16)17/h1-2H2,(H,20,21)

InChI Key

JWVXDTVHAVXNHK-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)C(=O)O

Origin of Product

United States

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